An In-depth Technical Guide to 1-Fluoro-2-iodo-4-methoxybenzene
An In-depth Technical Guide to 1-Fluoro-2-iodo-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Fluoro-2-iodo-4-methoxybenzene (CAS No. 1028263-94-6). This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering insights into the potential applications of this versatile chemical intermediate.
Core Chemical Properties
1-Fluoro-2-iodo-4-methoxybenzene is a halogenated aromatic compound featuring a benzene ring substituted with fluorine, iodine, and methoxy groups.[1] Its unique substitution pattern imparts specific reactivity, making it a valuable building block in the synthesis of more complex molecules.[1]
Table 1: General and Physicochemical Properties of 1-Fluoro-2-iodo-4-methoxybenzene
| Property | Value | Source |
| CAS Number | 1028263-94-6 | [1][2][3][4] |
| Molecular Formula | C₇H₆FIO | [1] |
| Molecular Weight | 252.02 g/mol | [1] |
| Appearance | Not specified (likely a solid or liquid) | - |
| Melting Point | N/A | [1] |
| Boiling Point | N/A | [1] |
| Solubility | N/A | [1] |
| Storage Temperature | 2-8°C (protect from light) | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1-Fluoro-2-iodo-4-methoxybenzene. While specific spectra are not provided in the available search results, the following spectroscopic techniques are essential for its analysis:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information about the chemical environment of the hydrogen atoms on the benzene ring and the methoxy group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Offers insights into the carbon skeleton of the molecule.
-
IR (Infrared Spectroscopy): Helps identify the functional groups present, such as C-F, C-O, and aromatic C-H bonds.
-
MS (Mass Spectrometry): Determines the molecular weight and fragmentation pattern of the compound.
ChemicalBook indicates the availability of ¹H NMR, IR, MS, and ¹³C NMR data for 1-Fluoro-2-iodo-4-methoxybenzene.[5]
Synthesis of 1-Fluoro-2-iodo-4-methoxybenzene
A specific, detailed experimental protocol for the synthesis of 1-Fluoro-2-iodo-4-methoxybenzene is not available in the searched literature. However, a plausible synthetic route can be devised based on established organic chemistry principles, starting from a readily available precursor such as 3-fluoro-4-methoxyaniline.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 1-Fluoro-2-iodo-4-methoxybenzene.
Experimental Protocol (Hypothetical):
Materials:
-
3-Fluoro-4-methoxyaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
Ice
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: Dissolve 3-fluoro-4-methoxyaniline in a suitable volume of dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5°C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
Iodination (Sandmeyer-type Reaction): In a separate flask, dissolve potassium iodide in water. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution.
-
Allow the reaction mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt, which is typically observed by the cessation of nitrogen gas evolution.
-
Work-up: Cool the reaction mixture and quench any remaining iodine by adding a saturated solution of sodium thiosulfate until the dark color disappears.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 1-Fluoro-2-iodo-4-methoxybenzene.
Note: This is a generalized protocol and requires optimization for specific reaction conditions, including stoichiometry, reaction time, and temperature.
Reactivity and Applications in Drug Development
The presence of both a fluorine and an iodine atom on the benzene ring makes 1-Fluoro-2-iodo-4-methoxybenzene a highly versatile building block in medicinal chemistry. The iodine atom can readily participate in various cross-coupling reactions, while the fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final drug candidate.[6][7][8][9]
Logical Workflow for Drug Discovery Application:
Caption: Workflow for the use of 1-Fluoro-2-iodo-4-methoxybenzene in drug discovery.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. 1-Fluoro-2-iodo-4-methoxybenzene can be coupled with various boronic acids or esters to introduce a wide range of aryl or heteroaryl substituents.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
1-Fluoro-2-iodo-4-methoxybenzene
-
Arylboronic acid or ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF, with or without water)
Procedure:
-
To a reaction vessel, add 1-Fluoro-2-iodo-4-methoxybenzene, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of various primary or secondary amines to the aromatic ring.
Generalized Experimental Protocol for Buchwald-Hartwig Amination:
Materials:
-
1-Fluoro-2-iodo-4-methoxybenzene
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.2 - 2 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in the reaction vessel.
-
Add 1-Fluoro-2-iodo-4-methoxybenzene, the amine, and the base.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vessel and heat the reaction mixture with stirring (typically 80-110°C) until completion.
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Safety Information
1-Fluoro-2-iodo-4-methoxybenzene should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Specific hazard information is limited, but related compounds are known to cause skin and eye irritation.
Conclusion
1-Fluoro-2-iodo-4-methoxybenzene is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its dual functionality, with a reactive iodine atom for cross-coupling and a fluorine atom for modulating physicochemical properties, makes it an attractive starting material for the synthesis of novel and diverse molecular scaffolds. While specific experimental data for this compound is currently limited, the generalized protocols and synthetic strategies outlined in this guide provide a solid foundation for its use in research and development. Experimental verification of physical properties and optimization of reaction conditions are highly recommended.
References
- 1. lookchem.com [lookchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 1-fluoro-2-iodo-4-methoxybenzene | 1028263-94-6 [amp.chemicalbook.com]
- 4. 1028263-94-6|1-Fluoro-2-iodo-4-methoxybenzene|BLD Pharm [bldpharm.com]
- 5. 1-fluoro-2-iodo-4-methoxybenzene(1028263-94-6) 1H NMR spectrum [chemicalbook.com]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]

